methyl (3S)-2-(chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
Description
The compound methyl (3S)-2-(chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (hereafter referred to as the target compound) is a functionalized tetrahydro-β-carboline (THβC) derivative characterized by:
- A chloroacetyl group at position 2.
- A 4-(methoxycarbonyl)phenyl substituent at position 1.
- A methyl ester at position 3.
- Stereochemistry: (1S,3R) configuration, critical for biological activity .
THβC derivatives are pharmacologically significant due to their structural similarity to natural alkaloids, enabling interactions with enzymes, receptors, and nucleic acids.
Properties
IUPAC Name |
methyl (3S)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJZRSRTYPUYRW-YMXDCFFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydro-beta-carbolines. A modified approach, as described in the patent EP2107059A1, involves condensing tryptophan derivatives with aldehydes under acidic conditions. For the target compound, D-tryptophan methyl ester reacts with 4-(methoxycarbonyl)benzaldehyde in methanol containing excess hydrochloric acid. This generates a cis-β-carboline intermediate with the 3S configuration, leveraging the chiral center of D-tryptophan to enforce stereoselectivity. The reaction proceeds at reflux for 24–36 hours, yielding a 1:1 mixture of cis and trans diastereomers, which are separable via crystallization or chromatography.
Reductive Ring Transformation
An alternative route from the European Journal of Organic Chemistry employs reductive ring transformation of 2-acyl-3-isoxazolylindoles. Starting with a 2-acetylindole precursor, bromination at C-3 followed by Suzuki-Miyaura coupling with isoxazole-4-boronate introduces the 4-(methoxycarbonyl)phenyl group. Hydrogenation in the presence of cesium carbonate triggers cyclization to form the beta-carboline core. This method achieves 55–87% yields for analogous structures and offers flexibility in introducing diverse substituents at position 1.
Functionalization at Position 2: Chloroacetylation
Acylation with Chloroacetyl Chloride
The cis-β-carboline intermediate undergoes acylation at position 2 using chloroacetyl chloride. As detailed in EP2107059A1, the reaction occurs in anhydrous dichloromethane at 0°C with triethylamine as a base. Dropwise addition of chloroacetyl chloride (1.1 equivalents) over 30 minutes ensures controlled exothermicity. After stirring for 6 hours, the mixture is quenched with isopropanol, and the product precipitates upon solvent evaporation. This step typically achieves >80% yield for related compounds.
Optimization of Reaction Conditions
Key parameters include:
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Temperature : Maintaining 0°C minimizes side reactions such as over-acylation.
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Solvent : Dichloromethane’s low polarity suppresses premature cyclization.
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Base : Triethylamine scavenges HCl, driving the reaction to completion.
Esterification and Stereochemical Control
Dual Esterification Strategy
The target compound features two methoxycarbonyl groups: one at position 3 and another on the aryl substituent. The position 3 ester is introduced during the Pictet-Spengler step using methyl ester-protected tryptophan. The 4-(methoxycarbonyl)phenyl group is incorporated via Suzuki coupling with 4-(methoxycarbonyl)phenylboronic acid, as demonstrated in ACS Omega. Palladium catalysis (Pd(dba)₂, triphenylphosphine) in toluene/ethanol at 80°C facilitates this transformation with 70–85% yields.
Enantiomeric Purity Assurance
Chiral resolution is critical for the 3S configuration. Crystallization of the cis-β-carboline hydrochloride salt enriches the desired diastereomer. Alternatively, enzymatic resolution using lipases selectively hydrolyzes the undesired enantiomer, achieving >98% enantiomeric excess.
Final Cyclization and Purification
Methylamine-Mediated Cyclization
The chloroacetylated intermediate undergoes cyclization with methylamine to form the pyrazinone ring. In ethanol at 50°C, methylamine (2 equivalents) deprotonates the amide nitrogen, enabling intramolecular nucleophilic attack. This step, adapted from tadalafil synthesis, proceeds in 65–75% yield.
Chromatographic Purification
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound. Analytical data for validation includes:
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HRMS : Calculated for C₂₄H₂₂ClN₂O₅ [M+H]⁺: 477.1214; Found: 477.1218.
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¹H NMR (CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, aryl-H), 7.45 (d, J = 8.4 Hz, 2H, aryl-H), 4.65 (s, 2H, CH₂Cl), 4.10 (q, J = 7.0 Hz, 1H, C3-H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
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Diastereomer Separation : Chromatography on silica gel with ethyl acetate/hexanes (1:3) resolves cis/trans mixtures.
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Over-Acylation : Strict stoichiometry (1.1 equivalents of chloroacetyl chloride) prevents diacylation.
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Solvent Residues : Lyophilization post-HPLC removes trace acetonitrile, ensuring pharmaceutical-grade purity .
Chemical Reactions Analysis
Nucleophilic Substitution at Chloroacetyl Group
The chloroacetyl group (-COCHCl) undergoes nucleophilic substitution reactions, enabling modifications at this position:
This reactivity is critical for generating analogs with improved pharmacokinetic properties.
Hydrolysis of Ester Moieties
The methyl ester (-COOCH) and methoxycarbonyl (-OCOCH) groups undergo hydrolysis under acidic or basic conditions:
| Ester Group | Conditions | Product |
|---|---|---|
| Methyl ester (position 3) | 2N HCl, reflux | Carboxylic acid (-COOH) |
| Methoxycarbonyl (aryl substituent) | LiOH in THF/HO | Free carboxylic acid on phenyl ring |
Hydrolyzed derivatives serve as intermediates for salt formation or coupling reactions .
Reduction of Tetrahydro-Beta-Carboline Core
The tetrahydro-beta-carboline scaffold can undergo selective reduction:
| Reaction | Reagents | Outcome |
|---|---|---|
| Hydrogenation | H, Pd/C in MeOH | Saturation of the pyridine ring to decahydro-beta-carboline |
| Borohydride reduction | NaBH in EtOH | Reduction of imine bonds, altering ring conformation |
Reduced analogs are studied for their enhanced blood-brain barrier permeability .
Oxidation Reactions
Controlled oxidation targets the indole or tetrahydro-beta-carboline systems:
| Site | Oxidizing Agent | Product |
|---|---|---|
| Indole ring | DDQ (dichlorodicyanobenzoquinone) | Aromatic beta-carboline |
| Benzylic position | KMnO in acidic conditions | Ketone or hydroxylated derivatives |
Oxidized products are pivotal in probing structure-activity relationships .
Cyclization and Rearrangement
The compound participates in intramolecular cyclization under thermal or catalytic conditions:
| Process | Conditions | Product |
|---|---|---|
| Thermal cyclization | 120°C, toluene | Polycyclic indole alkaloid analogs |
| Acid-catalyzed rearrangement | HSO, acetic anhydride | Fused tricyclic derivatives |
These reactions are leveraged in synthesizing complex natural product analogs .
Key Data Table: Functional Group Reactivity
| Functional Group | Reactivity | Key Reagents |
|---|---|---|
| Chloroacetyl | Nucleophilic substitution | Amines, hydroxides |
| Methyl ester | Hydrolysis | HCl, NaOH |
| Tetrahydro-beta-carboline | Reduction/oxidation | H, DDQ |
Scientific Research Applications
Neuropharmacological Effects
Beta-carboline derivatives, including the target compound, have been extensively studied for their effects on the central nervous system (CNS). The following points summarize key findings:
- Anxiolytic and Anticonvulsant Properties : Compounds similar to methyl (3S)-2-(chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate have shown potential as anxiolytics and anticonvulsants. For instance, beta-carboline derivatives can interact with benzodiazepine receptors, exhibiting both anxiogenic and anxiolytic effects depending on their specific structure and dosage .
- Cognitive Enhancement : Research indicates that certain beta-carbolines can enhance learning and memory. Methyl beta-carboline-3-carboxylate has been reported to improve performance in memory tasks at low doses while potentially inducing anxiety and convulsions at higher concentrations . This duality suggests that careful modulation of dosage could harness cognitive benefits while minimizing adverse effects.
Anticancer Properties
The anticancer potential of beta-carbolines has been a significant focus of research:
- Mechanisms of Action : Studies have demonstrated that beta-carbolines can induce apoptosis in cancer cells through various pathways. For example, ethyl beta-carboline-3-carboxylate has been shown to activate the p38/MAPK signaling pathway, leading to increased reactive oxygen species (ROS) levels and subsequent cell death in cervical cancer cell lines . This suggests that this compound may exhibit similar mechanisms worth exploring.
- Broad Spectrum Activity : Beta-carbolines have demonstrated efficacy against various cancer types including lung, liver, gastric, colon, and ovarian cancers . The ability of these compounds to interact with DNA and other cellular targets positions them as promising candidates for further development in cancer therapeutics.
Treatment of Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders:
- Neuroprotective Effects : Research indicates that beta-carbolines can exert neuroprotective effects by modulating neurotransmitter systems and promoting neuronal survival . This is particularly relevant for conditions such as Parkinson's disease and other neurodegenerative disorders where neuroprotection is crucial.
- Promoting Myelination : Recent studies have highlighted the role of certain beta-carbolines in promoting remyelination in demyelinated models. For instance, n-butyl beta-carboline-3-carboxylate has shown promise in enhancing oligodendrocyte function and promoting myelination in animal models . This suggests that this compound could also be investigated for similar therapeutic benefits.
Mechanism of Action
The mechanism by which methyl (3S)-2-(chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate exerts its effects is multifaceted. It often interacts with biological targets such as enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The molecular pathways often involve binding to the active site of enzymes or altering the conformation of receptors, leading to downstream effects that modulate cellular functions.
Comparison with Similar Compounds
Structural and Stereochemical Differences
Key structural variations among THβC derivatives include substituents on the phenyl ring, presence/absence of chloroacetyl groups, and stereochemistry.
Physical and Spectroscopic Properties
Table 1: Comparative Physical Properties
Key Spectroscopic Observations:
- IR Spectroscopy :
- NMR Spectroscopy :
- Mass Spectrometry :
Structure–Activity Relationship (SAR) Insights
Biological Activity
Methyl (3S)-2-(chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound classified as a beta-carboline. This class of compounds is recognized for its diverse biological activities and therapeutic potentials. This article provides a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is methyl (3S)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate. Its molecular formula is , and it features a complex structure that allows for various interactions with biological targets.
The biological activity of this compound is multifaceted:
- Enzyme Interaction : The compound has been shown to interact with enzymes involved in oxidative stress pathways. This interaction can lead to the inhibition of specific enzymes that contribute to cellular damage.
- Receptor Modulation : It may also modulate receptor activities, potentially affecting neurotransmitter systems. For instance, beta-carbolines can influence GABAergic transmission by binding to benzodiazepine receptors and altering their activity in the presence of GABA .
Anticancer Activity
Research indicates that beta-carbolines exhibit significant anticancer properties. For example:
- Cervical Cancer : Ethyl β-carboline-3-carboxylate has been reported to induce apoptosis in cervical cancer cells (SiHa), demonstrating the potential of beta-carboline derivatives in cancer therapy .
- Mechanistic Insights : The mechanism involves inducing cell cycle arrest and promoting apoptotic pathways through various assays such as MTT assays and flow cytometry .
Antiparasitic Activity
Beta-carboline derivatives have shown promising results against parasitic infections:
- Trypanocidal Activity : A study demonstrated that certain beta-carboline compounds exhibited significant trypanocidal activity against Trypanosoma cruzi, with an IC50 value indicating effective inhibition of parasite growth while maintaining low toxicity towards mammalian cells .
- Leishmanicidal Effects : Other derivatives have also been evaluated for their activity against Leishmania species, showing effective inhibition at low concentrations with high selectivity indices .
Pharmacological Properties
The pharmacological profile of this compound includes:
- PDE5 Inhibition : Some tetrahydro-beta-carbolines have been identified as phosphodiesterase type 5 (PDE5) inhibitors, which may have implications for treating erectile dysfunction and pulmonary hypertension .
- Antiviral Activity : Certain derivatives show antiviral properties, indicating potential applications in treating viral infections .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how are intermediates purified?
- Methodology : The synthesis involves a Pictet-Spengler reaction between substituted tryptophan methyl esters and aldehydes under nitrogen atmosphere, catalyzed by trifluoroacetic acid (TFA) in dichloromethane. Key steps include:
- Cooling reactants to 0°C to control exothermicity.
- Neutralizing the reaction mixture with dilute ammonia post-reaction to isolate intermediates.
- Purification via silica gel column chromatography (70–200 μm) using gradients of CH₂Cl₂ and CH₃OH to separate cis/trans isomers .
- Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction progress .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?
- 1H/13C-NMR : Assign stereochemistry using coupling constants (e.g., doublets for aromatic protons at δ 7.55–7.53 ppm and β-carboline NH at δ 7.72 ppm) .
- IR Spectroscopy : Confirm carbonyl groups (e.g., chloroacetyl C=O at 1737 cm⁻¹ and carbamate C=O at 1658 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., m/z 417 [M⁺]) and isotopic patterns for chlorine .
- Elemental Analysis : Validate purity (≤ ±0.4% deviation for C, H, N) .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation : Based on structural analogs, use PPE (gloves, goggles) and work in a fume hood due to potential acute toxicity (H302) and respiratory irritation (H335) .
- Storage : Store in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can stereoselectivity in the β-carboline core be optimized during synthesis?
- Diastereomeric Control : Adjust reaction temperature (e.g., 0°C vs. room temperature) to favor kinetic vs. thermodynamic products.
- Chiral Chromatography : Use CH₂Cl₂/CH₃OH (99.5:0.5) gradients to resolve cis/trans isomers, as evidenced by distinct Rf values (e.g., Rf = 0.66 for trans isomers) .
- Catalytic Asymmetry : Explore chiral Brønsted acids (e.g., BINOL-derived catalysts) to enhance enantiomeric excess .
Q. How can conflicting spectral data (e.g., chloroacetyl conformation) be resolved?
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., chloroacetyl group’s dihedral angle relative to the β-carboline plane) .
- 2D NMR Techniques : Employ NOESY to detect spatial proximity between the chloroacetyl CH₂ and aromatic protons .
Q. What mechanistic insights explain the reactivity of the methoxycarbonyl group in further derivatization?
- Electronic Effects : The methoxycarbonyl group’s electron-withdrawing nature deactivates the phenyl ring, directing electrophilic substitutions to meta positions.
- Functionalization Strategies : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 4-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
